molecular formula C18H16FN3O2S2 B2402298 4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021265-91-7

4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2402298
CAS No.: 1021265-91-7
M. Wt: 389.46
InChI Key: HFKSFPBFGKXSDW-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activity

The chemical compound 4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide and its derivatives demonstrate potential in antimicrobial and antitumor applications. Compounds featuring the fluorine atom and thiazole motif have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These studies reveal notable derivatives that exhibit remarkable antimicrobial potency, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013). Similarly, fluorine-substituted compounds, including those with a 1,2,4-triazinone structure, have shown promise as anti-HIV-1 and CDK2 inhibitors, indicating their potential utility in treating HIV and cancer (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis and Characterization

The synthesis of novel compounds containing the core structure of this compound has been documented, with a focus on creating derivatives with enhanced antimicrobial activities. For instance, new molecules incorporating fluorine and phosphorus substituted motifs have been developed, offering insights into their potential as molluscicidal agents against snails responsible for bilharziasis diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKSFPBFGKXSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.